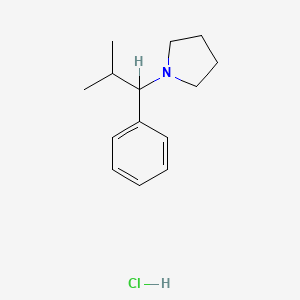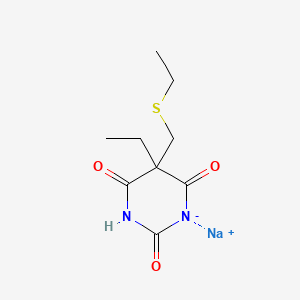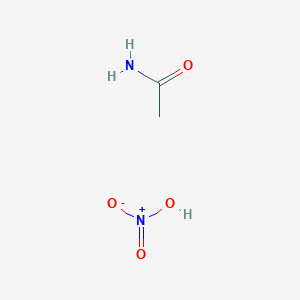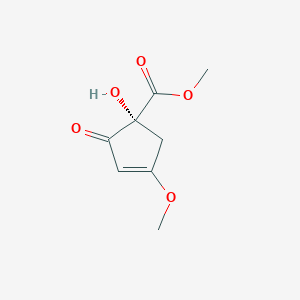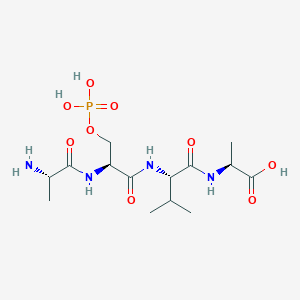
L-Alanyl-O-phosphono-L-seryl-L-valyl-L-alanine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
L-Alanyl-O-phosphono-L-seryl-L-valyl-L-alanine is a synthetic peptide compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound is composed of a sequence of amino acids, including alanine, serine, and valine, with a phosphono group attached to the serine residue. The presence of the phosphono group imparts distinct chemical properties to the compound, making it a subject of study in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Alanyl-O-phosphono-L-seryl-L-valyl-L-alanine typically involves solid-phase peptide synthesis (SPPS), a widely used method for constructing peptides. The process begins with the attachment of the C-terminal amino acid to a solid resin, followed by sequential addition of protected amino acids. The phosphono group is introduced through a specific phosphonation reaction. The final product is cleaved from the resin and purified using high-performance liquid chromatography (HPLC).
Industrial Production Methods
Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are employed to streamline the process, ensuring high yield and purity. The use of advanced purification techniques, such as preparative HPLC, is crucial to obtain the desired compound with minimal impurities.
Chemical Reactions Analysis
Types of Reactions
L-Alanyl-O-phosphono-L-seryl-L-valyl-L-alanine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can modify the peptide backbone or the phosphono group.
Substitution: The phosphono group can participate in substitution reactions, altering the compound’s properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and nucleophiles facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. Oxidation may yield oxidized peptides, while reduction can produce reduced derivatives. Substitution reactions result in modified peptides with altered functional groups.
Scientific Research Applications
L-Alanyl-O-phosphono-L-seryl-L-valyl-L-alanine has diverse applications in scientific research:
Chemistry: The compound is studied for its unique chemical properties and reactivity, contributing to the development of new synthetic methodologies.
Biology: It is used to investigate peptide interactions, protein folding, and enzyme-substrate relationships.
Medicine: The compound’s potential therapeutic applications are explored, including its role as a drug candidate or a biochemical probe.
Industry: It finds applications in the development of novel materials and biotechnological processes.
Mechanism of Action
The mechanism of action of L-Alanyl-O-phosphono-L-seryl-L-valyl-L-alanine involves its interaction with specific molecular targets, such as enzymes and receptors. The phosphono group plays a crucial role in these interactions, often mimicking phosphate groups in biological systems. This mimicry allows the compound to modulate enzymatic activity, signal transduction pathways, and cellular processes.
Comparison with Similar Compounds
Similar Compounds
L-Alanyl-L-valine: A dipeptide with similar amino acid composition but lacking the phosphono group.
L-Valyl-L-alanine: Another dipeptide with a different sequence but similar structural features.
3-Phosphono-L-alanine: A compound with a phosphono group attached to alanine, used as a pyrophosphate mimic in enzymatic reactions.
Uniqueness
L-Alanyl-O-phosphono-L-seryl-L-valyl-L-alanine stands out due to the presence of the phosphono group, which imparts unique chemical and biological properties. This feature distinguishes it from other peptides and makes it a valuable tool in various research applications.
Conclusion
This compound is a versatile compound with significant potential in scientific research. Its unique structure and reactivity make it a subject of interest in chemistry, biology, medicine, and industry. Understanding its preparation methods, chemical reactions, applications, and mechanism of action provides valuable insights into its role in advancing scientific knowledge and technological innovation.
Properties
CAS No. |
75712-40-2 |
|---|---|
Molecular Formula |
C14H27N4O9P |
Molecular Weight |
426.36 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]-3-phosphonooxypropanoyl]amino]-3-methylbutanoyl]amino]propanoic acid |
InChI |
InChI=1S/C14H27N4O9P/c1-6(2)10(13(21)16-8(4)14(22)23)18-12(20)9(5-27-28(24,25)26)17-11(19)7(3)15/h6-10H,5,15H2,1-4H3,(H,16,21)(H,17,19)(H,18,20)(H,22,23)(H2,24,25,26)/t7-,8-,9-,10-/m0/s1 |
InChI Key |
NMPLDQFTELCTFP-XKNYDFJKSA-N |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](COP(=O)(O)O)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](C)C(=O)O)N |
Canonical SMILES |
CC(C)C(C(=O)NC(C)C(=O)O)NC(=O)C(COP(=O)(O)O)NC(=O)C(C)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


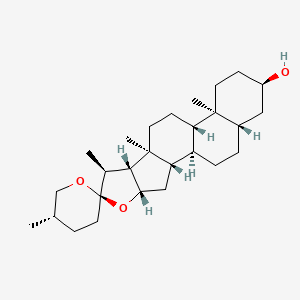
![1-(2-Aminoethyl)-3-[(2S)-1-methylpyrrolidin-2-YL]pyridin-1-ium chloride](/img/structure/B14442055.png)



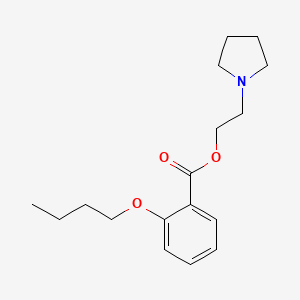

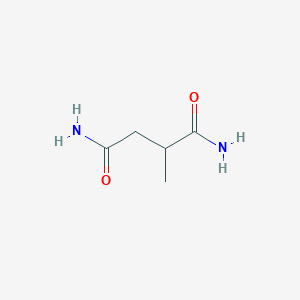
![[(4aR,10aS)-1,3,4,9,10,10a-Hexahydrophenanthren-4a(2H)-yl]methanol](/img/structure/B14442107.png)

